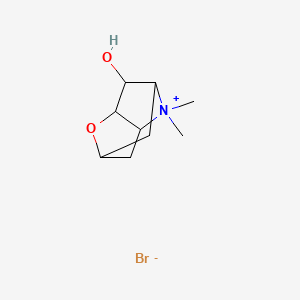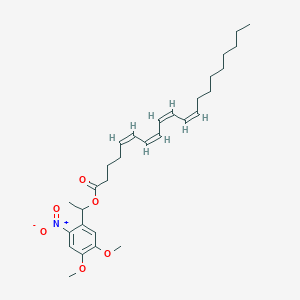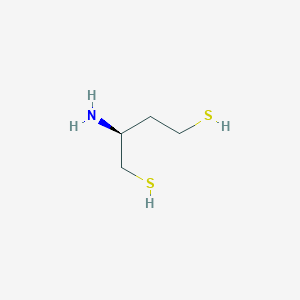
Scopoline Methobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scopoline Methobromide, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₆BrNO₂ and its molecular weight is 250.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Arthritis Properties : Scopolin isolated from Erycibe obtusifolia Benth stems demonstrated significant anti-arthritic effects in adjuvant-induced arthritis in rats, through anti-inflammatory and anti-angiogenic properties in the synovial tissues (Pan et al., 2009).
Involvement in Nicotine Metabolism : Scopolin was identified in harvested tobacco, where it played a role in the post-harvest conversion of nicotine to nornicotine (Dewey & Stepka, 1963).
Biosynthesis in Plants : Scopolin is a key secondary metabolite in plants, particularly in response to environmental stresses. Its biosynthesis and regulation in Arabidopsis thaliana have been studied, revealing genetic variation and QTLs affecting its accumulation (Siwińska et al., 2014).
Enzymatic Glucosylation : Molecular cloning and heterologous expression studies in tobacco cultured cells revealed glucosyltransferases that can catalyze the glucosylation of secondary metabolites including scopolin (Taguchi et al., 2001).
Anti-Obesity Effects : Scopolin prevented adipocyte differentiation and weight gain in vitro and in an ovariectomy-induced obese mouse model, indicating its potential as a bioactive compound for obesity treatment (Park et al., 2020).
Acetylcholinesterase Inhibitory Activity : Scopolin and its derivative scopoletin displayed potential as acetylcholinesterase inhibitors, suggesting their use in enhancing brain acetylcholine levels and possibly treating cognitive disorders (Rollinger et al., 2004).
Anti-Inflammatory Activity : Scopolin exhibited marked anti-inflammatory activity as demonstrated in a study involving the Compositae plant Santolina oblongifolia (Silván et al., 1996).
Antioxidant Properties and Effects on Osteoclastic Differentiation : Scopolin isolated from Artemisia iwayomogi showed potent antioxidant capacities and inhibited osteoclastic differentiation in cells, which is significant in the context of bone health and certain bone diseases (Lee et al., 2013).
Ameliorative Effects on Hepatic Steatosis : Scopolin showed promising results in alleviating high-fat diet-induced hepatic steatosis in mice, potentially via SIRT1-mediated signaling cascades (Yoo et al., 2017).
Detection in Grapefruit : Scopolin was detected in ripe fruits of Citrus paradisi Macf. and their juices, highlighting its presence in common foods (Runkel et al., 1997).
Anxiolytic Effects in Zebrafish : Scopolamine, a related compound, was evaluated in zebrafish to study its anxiolytic effects, further expanding the understanding of scopolin's potential pharmacological applications (Hamilton et al., 2017).
Cosmeceutical Activity : Artemisia iwayomogi, containing scopolin, demonstrated cosmeceutical activities such as antioxidative, whitening, and anti-wrinkle effects (Kim et al., 2019).
Wirkmechanismus
Target of Action
Scopoline Methobromide, also known as Methscopolamine bromide, primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for rest and digest functions.
Mode of Action
This compound acts as a muscarinic antagonist , structurally similar to the neurotransmitter acetylcholine . It interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system, specifically the vomiting center . By blocking the action of acetylcholine, it prevents communication between the nerves of the vestibule and the vomiting center in the brain .
Biochemical Pathways
It’s known that the compound’s action involves theparasympathetic nervous system and the vomiting center in the brain . The vestibular part of the ear, which is crucial for balance, sends a signal through nerves to the vomiting center in the brain when a person becomes disoriented due to motion . This compound blocks this communication, potentially preventing nausea and vomiting due to motion sickness .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely dependent on the dosage form . In case of oral administration, the bioavailability is limited, ranging between 3 and 27% . The elimination half-life is approximately 3-4 hours .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting due to motion sickness . It’s also used as adjunctive therapy for the treatment of peptic ulcer . By blocking the muscarinic acetylcholine receptors, it can reduce stomach acid secretion, potentially aiding in the treatment of peptic ulcers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that this compound must be taken before the onset of motion sickness to be effective .
Biochemische Analyse
Biochemical Properties
Scopoline Methobromide plays a significant role in biochemical reactions by acting as a muscarinic antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, this compound inhibits the action of acetylcholine, thereby modulating neurotransmission and reducing the activity of the parasympathetic nervous system .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by blocking muscarinic acetylcholine receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to decreased secretion of stomach acid, reduced gastrointestinal motility, and altered neurotransmitter release . Additionally, this compound can impact the central nervous system by preventing the transmission of nerve impulses related to motion sickness and nausea .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a muscarinic antagonist. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors . This binding inhibits the transmission of nerve impulses in the parasympathetic nervous system, leading to reduced gastrointestinal secretions and motility . This compound also affects the central nervous system by blocking the communication between the vestibular system and the vomiting center in the brain, thereby preventing motion sickness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including reduced gastrointestinal motility and secretion
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces gastrointestinal motility and secretion without significant adverse effects . At higher doses, this compound can cause toxic effects, including dry mouth, blurred vision, and urinary retention . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . These enzymes play a role in the metabolism and clearance of the compound from the body. The metabolic pathways of this compound can influence its efficacy and duration of action, as well as its potential interactions with other medications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . The compound is also distributed to peripheral tissues, where it interacts with muscarinic acetylcholine receptors to modulate physiological processes . Transporters and binding proteins may facilitate its movement within the body, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, the muscarinic acetylcholine receptors . These receptors are found on the cell membrane, where this compound binds and exerts its effects . The compound’s activity and function are influenced by its localization to these specific cellular compartments, which is essential for its therapeutic action .
Eigenschaften
IUPAC Name |
6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJGZLQZCTDIY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)




![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)

